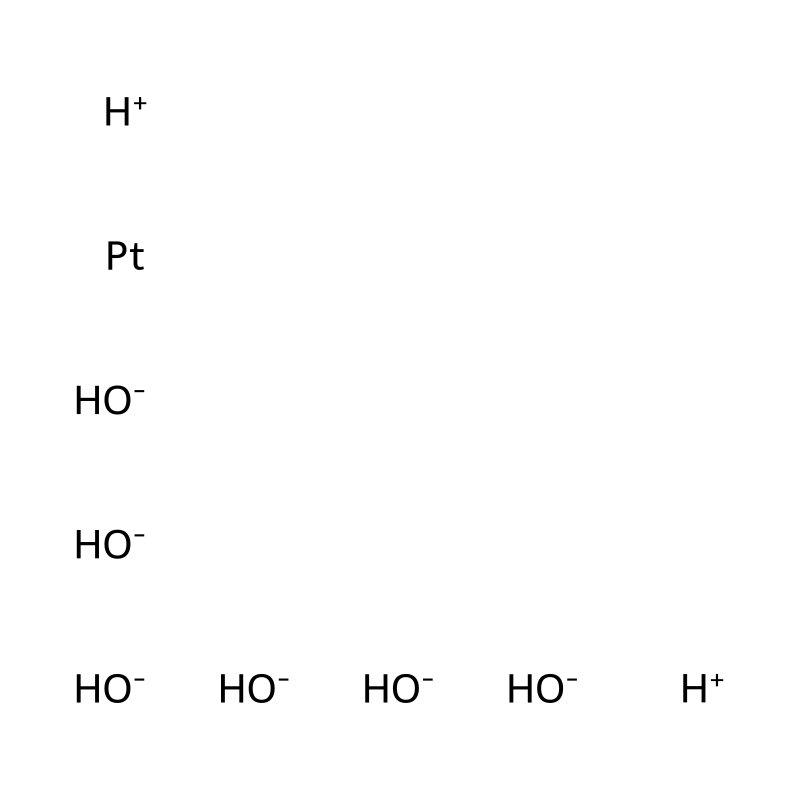Hydron;platinum;hexahydroxide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Platinum Dioxide Catalyst Precursor
Dihydrogen hexahydroxyplatinate(IV) serves as a vital starting material for the preparation of platinum dioxide (PtO₂). PubChem: Platinum dioxide is a valuable catalyst used in hydrogenation and hydrogenolysis reactions. These reactions involve the addition of hydrogen (hydrogenation) or the cleavage of a bond with hydrogen (hydrogenolysis) in organic molecules. For instance, PtO₂ facilitates the hydrogenation of carbonyl groups (C=O) to alcohols (C-OH) and the hydrogenolysis of carbon-chlorine (C-Cl) bonds in acyl chlorides (R-C(O)Cl). LookChem:
Synthesis of Diverse Platinum Compounds
Due to its well-defined structure with a central platinum(IV) ion surrounded by six hydroxide ligands, dihydrogen hexahydroxyplatinate(IV) acts as a versatile building block for the synthesis of various other platinum complexes. By undergoing ligand exchange reactions, where hydroxide groups are substituted with other desired ligands, researchers can create platinum compounds with tailored properties for specific applications in catalysis, medicinal chemistry, and material science.
Hydron;platinum;hexahydroxide, also known as dihydrogen hexahydroxyplatinate(IV), is a platinum-based compound with the chemical formula H₈O₆Pt. This coordination compound features a platinum center coordinated to six hydroxyl groups, making it a significant subject of study in both chemistry and materials science. Its structure allows for unique interactions with other molecules, particularly in catalytic processes.
Research into the biological activity of hydron;platinum;hexahydroxide is limited, but platinum compounds are generally known for their potential anti-cancer properties. Platinum-based drugs, such as cisplatin, have been widely studied for their ability to bind DNA and inhibit cell division. While hydron;platinum;hexahydroxide itself may not be directly linked to biological applications, its derivatives could exhibit similar properties due to the inherent characteristics of platinum .
The synthesis of hydron;platinum;hexahydroxide typically involves the reaction of platinum salts with hydroxide sources. One common method includes the treatment of hexachloroplatinic acid with a base such as sodium hydroxide or potassium hydroxide, leading to the formation of the hexahydroxide complex. This process can be optimized by controlling temperature and concentration to yield higher purity products .
Hydron;platinum;hexahydroxide finds applications primarily in catalysis. Its ability to facilitate hydrogenation reactions makes it valuable in organic synthesis and industrial processes. Additionally, it is explored as a precursor for producing other platinum compounds used in electrochemical cells and sensors .
Studies on the interactions of hydron;platinum;hexahydroxide with various substrates reveal its catalytic properties, particularly in hydrogen evolution reactions. The compound's surface chemistry is crucial for understanding its performance as an electrocatalyst. Research indicates that modifying the local chemical environment around the platinum sites can enhance catalytic activity and stability .
Hydron;platinum;hexahydroxide shares similarities with several other platinum compounds, particularly those involving different ligands or oxidation states. Here are some comparable compounds:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| Platinum(II) chloride | PtCl₂ | Used in organic synthesis and as a precursor for catalysts. |
| Hexachloroplatinic acid | H₂PtCl₆ | A precursor for many platinum compounds, widely used in analytical chemistry. |
| Platinum(IV) oxide | PtO₂ | Known as "Adams' catalyst," used in hydrogenation reactions. |
| Dihydrogen tetrachloroplatinate | H₂PtCl₄ | Utilized in electrochemical applications and catalysis. |
Uniqueness: Hydron;platinum;hexahydroxide's uniqueness lies in its hexahydroxy coordination environment, which significantly influences its catalytic behavior compared to other platinum complexes that may feature halides or oxides as ligands.






